6-({[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-(3-methoxypropyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one
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Overview
Description
6-({[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-(3-methoxypropyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a dioxoloquinazoline core, and various methoxy and sulfanyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-({[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-(3-methoxypropyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the oxadiazole ring: This can be achieved through the cyclization of a suitable hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.
Construction of the dioxoloquinazoline core: This involves the condensation of an anthranilic acid derivative with a suitable aldehyde, followed by cyclization.
Introduction of the sulfanyl and methoxypropyl groups: These groups can be introduced through nucleophilic substitution reactions using appropriate thiol and alkyl halide reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and continuous flow reactors to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
6-({[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-(3-methoxypropyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxadiazole ring can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, thiols, amines.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its unique structural features and potential biological activity.
Materials Science: The compound’s unique electronic properties may make it suitable for use in organic electronics or as a component in advanced materials.
Biological Studies: It can be used as a probe to study various biological processes due to its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of 6-({[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-(3-methoxypropyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one is not fully understood, but it is believed to involve interaction with specific molecular targets such as enzymes or receptors. The compound’s various functional groups may allow it to form multiple interactions with its targets, leading to modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
- 6-({[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-(3-methoxypropyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one
- 6-({[3-(3,5-dimethoxyphenyl)-1,2,4-triazol-5-yl]methyl}sulfanyl)-7-(3-methoxypropyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one
Uniqueness
The uniqueness of 6-({[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-(3-methoxypropyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one lies in its combination of functional groups, which may confer unique electronic and steric properties
Properties
IUPAC Name |
6-[[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-7-(3-methoxypropyl)-[1,3]dioxolo[4,5-g]quinazolin-8-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O7S/c1-30-6-4-5-28-23(29)17-10-19-20(34-13-33-19)11-18(17)25-24(28)36-12-21-26-22(27-35-21)14-7-15(31-2)9-16(8-14)32-3/h7-11H,4-6,12-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUUMOTKGUTVLLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C(=O)C2=CC3=C(C=C2N=C1SCC4=NC(=NO4)C5=CC(=CC(=C5)OC)OC)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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